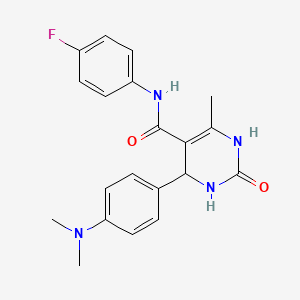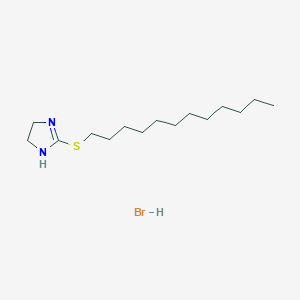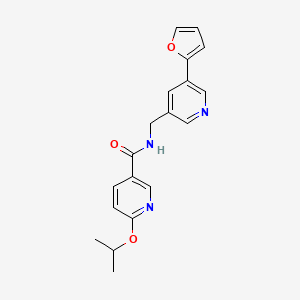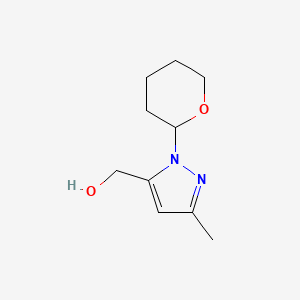![molecular formula C21H20O3S B2797717 4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione CAS No. 956995-74-7](/img/structure/B2797717.png)
4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrano[3,2-g]chromene core with a methoxyphenyl group and a thione group, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrano[3,2-g]chromene core. One common approach is the condensation of appropriate precursors, such as a phenol derivative and a diketone, under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may involve heating to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and yield. Large reactors and continuous flow systems might be employed to handle the increased volume of reagents and products. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the compound in high purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thione group can be oxidized to form a sulfone.
Reduction: : The compound can be reduced to form a thiol derivative.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: : Nucleophiles such as amines or halides, along with suitable solvents and catalysts, are employed.
Major Products Formed
Oxidation: : Formation of a sulfone derivative.
Reduction: : Formation of a thiol derivative.
Substitution: : Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Potential therapeutic applications could be investigated, especially in the development of new drugs.
Industry: : It may find use in the production of dyes, pigments, or other chemical products.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
This compound is unique due to its specific structural features, such as the pyrano[3,2-g]chromene core and the methoxyphenyl group. Similar compounds might include other chromene derivatives or methoxyphenyl-containing molecules. the presence of the thione group and the specific substitution pattern sets it apart.
List of Similar Compounds
Chromene derivatives: : Compounds with similar chromene cores but different substituents.
Methoxyphenyl derivatives: : Compounds containing methoxyphenyl groups but lacking the pyrano[3,2-g]chromene structure.
属性
IUPAC Name |
6-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromene-8-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3S/c1-21(2)9-8-14-10-17-16(13-4-6-15(22-3)7-5-13)11-20(25)23-19(17)12-18(14)24-21/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKJBRMVZKSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC3=C(C=C2O1)OC(=S)C=C3C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2797637.png)

![1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2797641.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide](/img/structure/B2797644.png)
![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)
![(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797647.png)

![4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2797649.png)


![2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2797653.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2797654.png)
![Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2797655.png)
